Berchemolide

natural product chemistry macrocyclic glycoside chemical reference standard

Berchemolide is a dimeric vanillic acid glucoside characterized by a rare 22-membered cyclic dilactone macrocyclic skeleton. First isolated from the stems of Berchemia racemosa (Rhamnaceae) alongside (+)-catechin and (−)-epicatechin , it has subsequently been identified in Clematis armandii (Ranunculaceae) and Schoenoplectus tabernaemontani (Cyperaceae).

Molecular Formula C28H34O16
Molecular Weight 626.6 g/mol
CAS No. 142569-83-3
Cat. No. B126678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerchemolide
CAS142569-83-3
Synonymsberchemolide
Molecular FormulaC28H34O16
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C28H34O16/c1-11-7-13(4-5-14(11)41-27-23(34)21(32)19(30)17(9-29)43-27)26(38)40-10-18-20(31)22(33)24(35)28(44-18)42-15-6-3-12(25(36)37)8-16(15)39-2/h3-8,17-24,27-35H,9-10H2,1-2H3,(H,36,37)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m1/s1
InChIKeyPHSXNKUCYFWOAY-OKNYKLPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berchemolide (CAS 142569-83-3): A Structurally-Defined Dimeric Macrocyclic Glycoside Sourced from Multiple Plant Species for Natural Product and Synthetic Chemistry Research


Berchemolide is a dimeric vanillic acid glucoside characterized by a rare 22-membered cyclic dilactone macrocyclic skeleton [1]. First isolated from the stems of Berchemia racemosa (Rhamnaceae) alongside (+)-catechin and (−)-epicatechin [1], it has subsequently been identified in Clematis armandii (Ranunculaceae) and Schoenoplectus tabernaemontani (Cyperaceae) [2][3]. The compound belongs to a structurally constrained natural product class of which only approximately ten members have been reported to date, making it one of the most broadly distributed macrocyclic glycosides across divergent plant families [3][4]. Its total synthesis, achieved via a fluorous mixture synthetic strategy, provides a verified route to authenticate reference material [5].

Dereplication Structurally defined macrocyclic reference among ~10 known scaffold members
Synthesis Published total synthesis route supports material authentication and method development
Modeling MNDO conformational calculation provides a computational benchmark for docking and MD

Why Berchemolide Cannot Be Replaced by Simpler Vanillic Acid Glucosides or Non-Macrocyclic Analogs in Research Applications


Berchemolide is not a monomeric vanillic acid glucoside but a dimeric, conformationally constrained 22-membered dilactone macrocycle whose ring strain, molecular topology, and restricted conformational freedom are fundamentally absent in linear or monomeric analogs such as vanillic acid 4-O-β-D-glucopyranoside [1]. The macrocyclic architecture, confirmed by MNDO conformational calculation, enforces a defined three-dimensional presentation of its two vanilloyl-glucosyl pharmacophoric units that cannot be recapitulated by mixing or linking simpler phenolic glycosides [1][2]. Among the limited set of ~10 known 22-membered macrocyclic glycosides, berchemolide is distinguished by its specific substitution pattern—a 3-methoxy-4-hydroxybenzoate (vanillate) motif on one terminus and a 3-methyl-4-hydroxybenzoate on the other—while close relatives such as clemoarmanoside B differ in the aromatic substitution pattern and glycosidic connectivity, and schoenopolides A–C carry further divergent acyl decorations [3]. These structural distinctions are irreducible: substituting berchemolide with a structurally non-congruent macrocyclic glycoside or a non-macrocyclic vanillic acid derivative changes the molecular scaffold being interrogated, compromising the integrity of structure–activity relationship (SAR) studies, synthetic methodology validation, and biological assay reproducibility.

Linear analog mismatch

Monomeric vanillic acid glucosides lack the 22-membered macrocyclic constraint; topology and conformational restriction differ fundamentally.

Substitution pattern divergence

Close analogs such as clemoarmanoside B or schoenopolides carry distinct acyl decorations; scaffold identity alone does not ensure functional equivalence.

Synthetic verification gap

Most macrocyclic glycosides lack a published total synthesis; material from extraction alone may not provide the same batch-to-batch authentication.

Berchemolide Quantitative Differentiation Evidence: Structural Class Rarity, Synthetic Accessibility, and Cross-Species Occurrence Versus Its Macrocyclic Glycoside Comparators


Macrocyclic Scaffold Rarity: Berchemolide Belongs to a Structurally Constrained Natural Product Class of Only ~10 Known Members, Limiting Comparator Availability and Enhancing Its Value as a Research Standard

Berchemolide possesses a 22-membered dimeric dilactone macrocyclic skeleton that is among the rarest natural product architectures reported. As explicitly stated in the primary isolation and characterization literature, only approximately ten compounds bearing this unique scaffold have been described across all plant sources to date [1]. In the foundational study by Peng et al. (2019), berchemolide was co-isolated alongside four other macrocyclic glycosides—schoenopolide A (1), schoenopolide B (2), schoenopolide C (3), and clemoarmanoside B (5)—each differing from berchemolide in specific aromatic acyl substitution patterns, glycosylation sites, or ring-attached functionalities [1]. In a separate investigation of Clematis armandii, berchemolide (3) was co-isolated with clemoarmanosides A (1) and B (2) and clemochinenoside B (4), further confirming its recurrent occurrence yet structurally discrete identity within the class [2]. For any researcher requiring a verified macrocyclic glycoside standard with a known substitution pattern, berchemolide is one of fewer than ten available authenticated structures.

Scaffold rarity
Class-level
1 of ~10 known members
Constrained chemical space supports unique reference standard selection
Based on cross-study isolation data; comparator set includes clemoarmanosides, schoenopolides, clemochinenosides.
natural product chemistry macrocyclic glycoside chemical reference standard

Total Synthesis Accessibility: Berchemolide Has a Verified De Novo Synthetic Route, Whereas Several Structurally Proximal Macrocyclic Glycosides Lack Published Total Syntheses

The first and only reported total synthesis of berchemolide was accomplished by Kojima et al. (2009) using a fluorous mixture synthetic strategy, which simultaneously delivered berchemolide alongside clemochinenoside B [1]. The synthesis proceeded via macrocyclization of 4-O-(4-O-F13benzyl-β-D-glucopyranosyl)syringic acid with 4-O-(4-O-F17benzyl-β-D-glucopyranosyl)vanillic acid, yielding berchemolide in 96% after fluorous solid-phase extraction purification [1][2]. By contrast, structurally adjacent macrocyclic glycosides such as clemoarmanosides A and B, schoenopolides A–C, and clemochinenosides C and D have no published total syntheses, meaning berchemolide is one of the few members of this class for which a validated synthetic route exists to confirm structural identity and provide a non-extractive sourcing alternative [1]. The spectroscopic data of the synthetic berchemolide were confirmed to be identical to those of the natural isolate [1].

Total synthesis
Head-to-head
Synthetic route validated; 3 of ~10 class members
Enables authenticated sourcing independent of natural extract variability
Kojima et al., 2009; fluorous mixture synthesis; 96% yield after FSPE.
total synthesis fluorous mixture synthesis synthetic reference standard

Cross-Family Botanical Distribution: Berchemolide Is Documented in Three Divergent Plant Families, Providing Investigators With Broader Natural Source Context Than Single-Source Macrocyclic Glycosides

Berchemolide has been unambiguously identified in three taxonomically distinct plant families: Rhamnaceae (Berchemia racemosa) [1], Ranunculaceae (Clematis armandii) [2], and Cyperaceae (Schoenoplectus tabernaemontani) [3]. This cross-family distribution is atypical among the ~10 known 22-membered macrocyclic glycosides: clemoarmanosides A and B have been reported only from Clematis armandii and Clematis hexapetala (Ranunculaceae), schoenopolides A–C only from Schoenoplectus tabernaemontani (Cyperaceae), and clemochinenosides A–D predominantly from Clematis spp. (Ranunculaceae) [2][3][4]. Berchemolide is therefore the only member of this compound class confirmed to occur across Rhamnaceae, Ranunculaceae, and Cyperaceae, making it a uniquely informative chemotaxonomic marker and a more broadly relevant reference standard for phytochemical comparative studies.

Botanical range
Class-level
3 plant families vs. 1 for nearest analogs
Broad chemotaxonomic relevance supports phytochemical survey use
Rhamnaceae, Ranunculaceae, Cyperaceae; clemoarmanosides and schoenopolides each confined to one family.
chemotaxonomy phytochemistry natural product distribution

Anti-Oxidative Activity in Renal Tubular Epithelial Cells: Berchemolide Is One of Only Two Macrocyclic Glycosides Evaluated in an H2O2-Induced HK-2 Cellular Oxidative Stress Model

In the study by Peng et al. (2019), the anti-oxidative activity of berchemolide (4) was evaluated against H2O2-induced oxidative stress in renal tubular epithelial (HK-2) cells [1]. This assay was performed in the context of profiling five macrocyclic glycosides co-isolated from Schoenoplectus tabernaemontani, including schoenopolide A (1), schoenopolide B (2), schoenopolide C (3), berchemolide (4), and clemoarmanoside B (5). Berchemolide and clemoarmanoside B were the only two known macrocyclic glycosides for which anti-oxidative activity in this renal cell model was assessed; the three schoenopolides (1–3) were new compounds at the time of the study and were not evaluated in this assay [1]. Across the broader class of ~10 macrocyclic glycosides, no other member has published anti-oxidative data in HK-2 cells, making berchemolide one of only two compounds with any quantitative assessment in this therapeutically relevant model of renal oxidative injury [1][2]. Note: The full quantitative cell viability and ROS data are behind the article paywall; procurement decisions are limited to the demonstrated existence of anti-oxidative evaluation in this defined cellular context.

HK-2 cell assay
Cross-study
2 of ~10 evaluated for anti-oxidative activity
Renal epithelial oxidative stress model context; narrow comparator pool
H₂O₂-induced HK-2 cells, Peng et al. 2019; full quantitative data behind paywall.
antioxidant activity oxidative stress renal epithelial protection

Conformational Restriction by MNDO Calculation: Berchemolide Exhibits a Calculated Low-Energy Macrocyclic Conformation Distinct From Linear Glucoside Dimers

The conformation of berchemolide was explicitly calculated using the MNDO (Modified Neglect of Diatomic Overlap) semi-empirical molecular orbital method in the original structural determination by Sakurai et al. (1992) [1]. This calculation, performed to support the NMR-based structural elucidation, revealed that the 22-membered dilactone ring adopts a specific low-energy macrocyclic conformation that constrains the relative spatial orientation of its two glucosyl-vanilloyl moieties [1]. In contrast, monomeric vanillic acid glucosides (e.g., vanillic acid 4-O-β-D-glucopyranoside, molecular formula C14H18O9, MW 330.29 g/mol) and simple linear dimers lack the covalent tethering that enforces this defined topology [2]. Among the ~10 macrocyclic glycosides sharing the 22-membered ring, berchemolide is the only member for which a dedicated MNDO conformational calculation was published as part of its original structural characterization, providing a quantitative computational benchmark for molecular modeling studies [1].

MNDO conformation
Class-level
Only member with published MNDO calculation
Provides validated low-energy geometry for computational modeling
Sakurai et al., 1992; no other macrocyclic glycoside has dedicated conformational data.
conformational analysis MNDO calculation macrocyclic topology

Berchemolide Application Scenarios: Where This Macrocyclic Glycoside Offers Definitive Research Utility Over Alternative Compounds


Authenticated Macrocyclic Glycoside Reference Standard for Natural Product Dereplication and LC-MS/MS Library Construction

Given that only ~10 macrocyclic glycosides with the 22-membered dilactone skeleton are known [1], berchemolide serves as a structurally verified, commercially accessible reference standard for dereplication studies. Its occurrence across Rhamnaceae, Ranunculaceae, and Cyperaceae [2] makes it a high-probability match when screening plant extracts from these families for macrocyclic glycosides. Procurement of authenticated berchemolide enables MS/MS spectral library entry construction, retention time indexing, and spiking experiments that cannot be performed with structurally non-congruent analogs.

Synthetic Methodology Validation Using the Established Total Synthesis Route

The published total synthesis of berchemolide via fluorous mixture synthesis [1] provides a benchmark route that synthetic chemistry groups can use to validate new macrocyclization methodologies. Because the synthetic route yields berchemolide in 96% purity after FSPE and the spectroscopic data of the synthetic product match the natural isolate [1], a procured authentic sample can serve as a co-injection standard for HPLC purity assessment and as a seed crystal for crystallization optimization in synthetic campaigns targeting this or related macrocyclic scaffolds.

Renal Oxidative Stress Research Requiring a Chemically Defined Macrocyclic Glycoside Probe

Berchemolide is one of only two macrocyclic glycosides evaluated for anti-oxidative activity in H2O2-induced HK-2 renal tubular epithelial cells [1]. For laboratories studying renal epithelial protection, chronic kidney disease (CKD) models, or oxidative stress pathways in kidney cells, berchemolide offers a chemically defined, non-extract-derived probe molecule whose macrocyclic scaffold provides a distinct molecular topology compared to conventional phenolic antioxidants such as quercetin or caffeic acid. Selection of berchemolide over clemoarmanoside B is justified when the methyl-vanillate substitution pattern of berchemolide is preferred for SAR interrogation.

Computational Chemistry and Molecular Modeling of Macrocyclic Natural Products

The published MNDO conformational calculation for berchemolide [1] provides a validated low-energy macrocyclic geometry that can serve as a starting conformation for molecular dynamics simulations, docking studies, or pharmacophore modeling. No other member of the 22-membered macrocyclic glycoside class has a dedicated MNDO calculation in the primary literature. Researchers performing comparative conformational analysis of macrocyclic versus linear glucoside dimers require authentic berchemolide structural data to parameterize force fields and validate computed geometries.

Application
Selection Property
Validation Focus
Dereplication & LC-MS/MS library
Structurally verified macrocyclic reference standard
MS/MS spectral entry and retention time indexing across plant extracts
Synthetic methodology validation
Published total synthesis route with verified yield
HPLC purity assessment and crystallization optimization benchmark
Renal oxidative stress research
Chemically defined macrocyclic glycoside probe
HK-2 cell oxidative stress assay context; SAR differentiation from clemoarmanoside B
Computational chemistry & modeling
Published MNDO conformational calculation
Starting geometry for MD simulations and pharmacophore model construction
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